

Application Notes & Protocols for Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride
Cat. No.:	B1428430

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the safe handling, storage, and potential applications of **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride**. As a bifunctional building block, this compound is of significant interest to the medicinal chemistry and drug discovery sectors. The following information is curated to ensure laboratory personnel can utilize this reagent with the highest degree of safety and efficacy.

Section 1: Compound Profile and Significance

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a substituted benzoic acid derivative. Its structure incorporates a primary amine and a methyl ester, making it a versatile intermediate for the synthesis of more complex molecules. The hydrochloride salt form enhances its stability and shelf-life.

Key Structural Features:

- Primary Amine: A nucleophilic site amenable to a wide range of chemical transformations, including amidation, alkylation, and sulfonylation.
- Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or serve as a site for amidation or transesterification.

- Chlorinated Phenyl Ring: The chloro-substituent influences the electronic properties of the ring and can be a site for further functionalization through cross-coupling reactions.

This trifecta of reactive sites makes it a valuable scaffold in the construction of compound libraries for high-throughput screening and in the synthesis of targeted pharmaceutical agents.

Section 2: Physicochemical and Safety Data

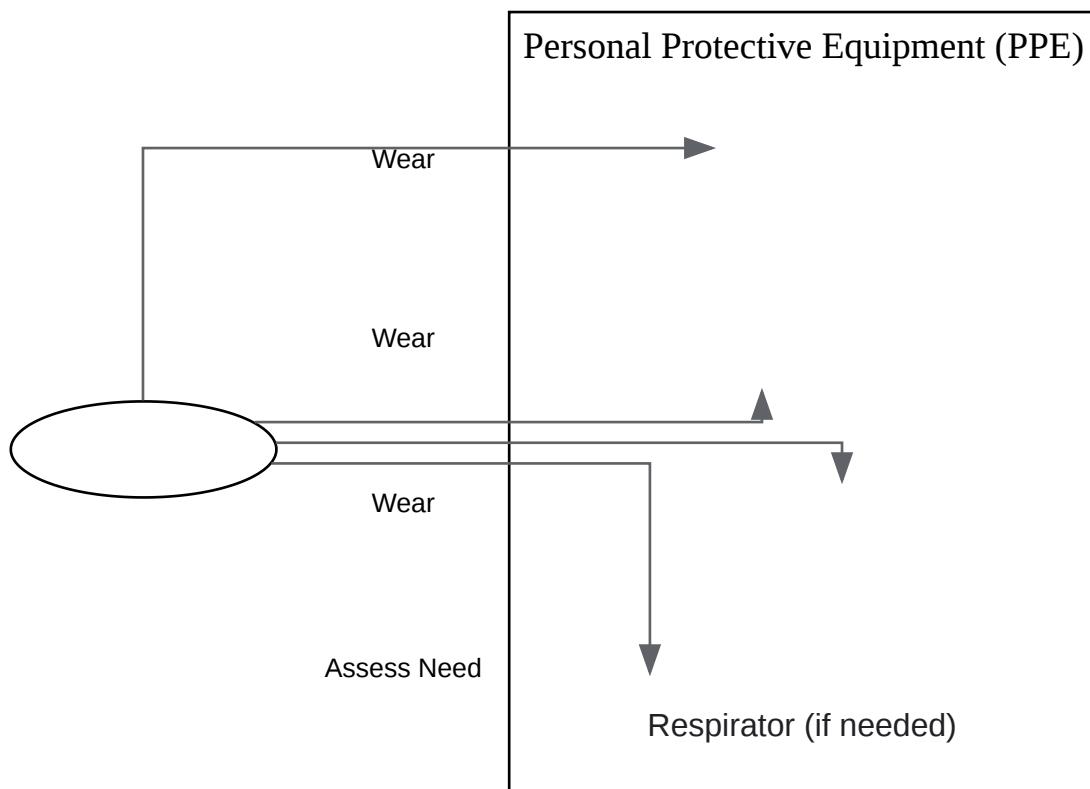
A comprehensive understanding of the compound's properties is the foundation of its safe handling.

Property	Value	Reference
CAS Number	90942-47-5	[1]
Molecular Formula	C ₉ H ₁₁ Cl ₂ NO ₂	[2]
Molecular Weight	236.1 g/mol	[1][2]
Appearance	White to off-white solid or powder	[2][3]
Melting Point	217-220 °C	[2][4]
Storage Temperature	2-8°C under an inert atmosphere	[4]
Hazard Statements	H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[2]
Precautionary Statements	P261, P280, P305+P351+P338	

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride**, strict adherence to safety protocols is mandatory.

Engineering Controls


- Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
- Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

A risk assessment should always be performed before handling this chemical. The following PPE is recommended:

- Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[\[5\]](#)
- Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.
- Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
- Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

The following diagram illustrates the essential PPE for handling this compound.

[Click to download full resolution via product page](#)

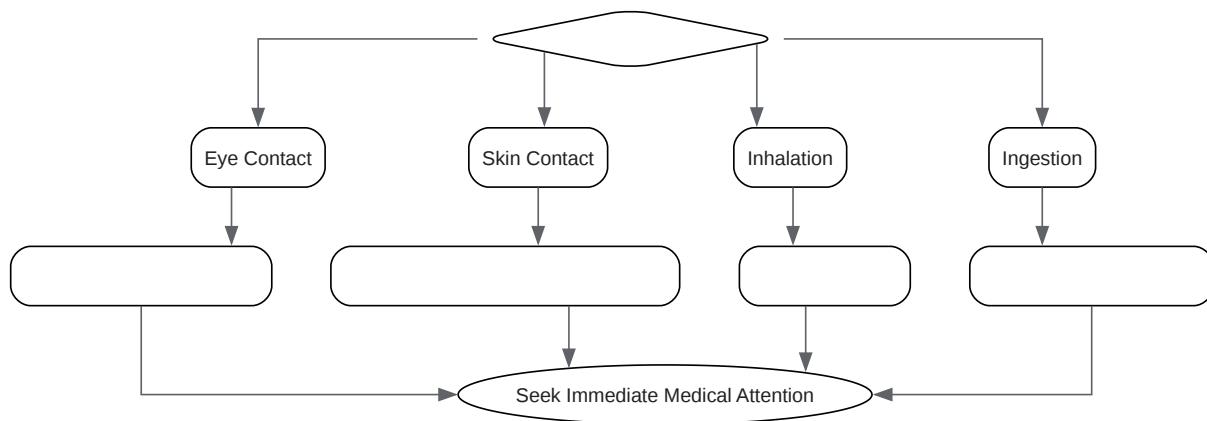
Caption: Recommended Personal Protective Equipment for handling **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride**.

Hygiene Practices

- Wash hands thoroughly with soap and water after handling the compound.
- Do not eat, drink, or smoke in the laboratory.
- Contaminated clothing should be removed immediately and laundered before reuse.

Section 4: Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.


- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is 2-8°C under an inert atmosphere.[4]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should not be released into the environment.

Section 5: Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
- Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink.

The following flowchart outlines the emergency response protocol.

[Click to download full resolution via product page](#)

Caption: Emergency response flowchart for exposure to **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride**.

Section 6: Application Notes and Protocols

Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a valuable building block for the synthesis of a variety of chemical entities.^[3] Its primary amine can be readily acylated, sulfonylated, or reductively aminated, while the ester can be hydrolyzed or converted to an amide.

General Considerations for Reactions

- Solvent: Choose a dry, aprotic solvent for reactions involving the amine to prevent unwanted side reactions. Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common choices.
- Base: The hydrochloride salt will need to be neutralized to free the primary amine for reaction. A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.

- **Inert Atmosphere:** Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture.

Protocol: Synthesis of an Amide via Acylation

This protocol describes a general procedure for the acylation of the primary amine of **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride** with an acid chloride.

Materials:

- **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride**
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA)
- Acid chloride (e.g., acetyl chloride)
- Nitrogen or Argon gas
- Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
- Magnetic stirrer

Procedure:

- **Setup:** Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- **Reagents:** To the flask, add **Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride** (1 equivalent).
- **Solvent:** Add anhydrous DCM to the flask to dissolve the starting material.
- **Base Addition:** Cool the solution to 0°C using an ice bath. Add triethylamine (2.2 equivalents) dropwise to the stirred solution. Stir for 10-15 minutes at 0°C.
- **Acylation:** In a separate flask, prepare a solution of the acid chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.

- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride | 90942-47-5 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride | lookchem [lookchem.com]
- 5. news.umich.edu [news.umich.edu]
- To cite this document: BenchChem. [Application Notes & Protocols for Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1428430#safe-handling-procedures-for-methyl-5-aminomethyl-2-chlorobenzoate-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com